![molecular formula C13H13N3O B2570479 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone CAS No. 75380-54-0](/img/structure/B2570479.png)
1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone
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Overview
Description
“1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone” is a chemical compound with the CAS Number: 75380-54-0. It has a molecular weight of 227.27 and its linear formula is C13H13N3O . The compound is a white to yellow solid at room temperature .
Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a molecular weight of 227.27 .
Scientific Research Applications
Potential HSP90 Inhibitor
The compound has been suggested to have potential as an HSP90 inhibitor for pancreatic cancer treatment . HSP90 inhibitors are a class of drugs that interfere with the function of the HSP90 protein, which plays a key role in cell signaling, proliferation, and survival. This makes it a promising target for cancer therapy.
Anti-tubercular Activity
Some derivatives of the compound have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain . This suggests that the compound could be used in the development of new drugs for the treatment of tuberculosis.
Antimicrobial Potential
Certain derivatives of the compound have demonstrated good antimicrobial potential . This indicates that the compound could be used in the development of new antimicrobial agents.
Antileishmanial Activity
The compound has shown potential for antileishmanial activity . Leishmaniasis is a disease caused by parasites of the Leishmania type, and this compound could potentially be used in the treatment of this disease.
Antimalarial Evaluation
The compound has also been evaluated for its antimalarial potential . Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes. This compound could potentially be used in the development of new antimalarial drugs.
Molecular Simulation Studies
Molecular simulation studies have been performed to justify the potent in vitro antipromastigote activity of the compound . This suggests that the compound could be used in the development of new drugs with antipromastigote activity.
Safety and Hazards
The compound has several hazard statements: H302, H315, H320, H335 . This suggests that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-8-12(9(2)17)13-15(3)10-6-4-5-7-11(10)16(13)14-8/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUOBVIVDMTQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30971991 |
Source
|
Record name | 1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30971991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone | |
CAS RN |
5655-67-4 |
Source
|
Record name | 1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30971991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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